4-Chloro-2-ethylphenol

Beschreibung

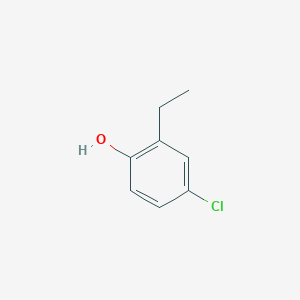

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-chloro-2-ethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c1-2-6-5-7(9)3-4-8(6)10/h3-5,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCEDDUSMBLCRNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50172408 | |

| Record name | 2-Chloro-4-ethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18979-90-3, 18980-00-2 | |

| Record name | 4-Chloro-2-ethylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18979-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-ethylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018980002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-4-ethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide to 4-Chloro-2-ethylphenol: Physicochemical Profiling and Synthetic Utility

PART 1: EXECUTIVE SUMMARY & MOLECULAR ARCHITECTURE

4-Chloro-2-ethylphenol (4-CEP) represents a critical scaffold in the "steric-electronic" optimization of bioactive small molecules. Unlike its ubiquitous methyl analog (4-chloro-2-methylphenol), the ethyl group at the ortho position introduces a defined steric bulk (

This guide provides a rigorous technical analysis of 4-CEP, designed for medicinal chemists and process engineers requiring high-fidelity data for lead optimization and intermediate synthesis.

Core Identity Matrix

| Parameter | Technical Specification |

| IUPAC Name | 4-Chloro-2-ethylphenol |

| CAS Registry Number | 18979-90-3 |

| Molecular Formula | C₈H₉ClO |

| Molecular Weight | 156.61 g/mol |

| SMILES | CCc1cc(Cl)ccc1O |

| InChI Key | QCEDDUSMBLCRNH-UHFFFAOYSA-N |

PART 2: PHYSICOCHEMICAL ARCHITECTURE

Understanding the physical behavior of 4-CEP is prerequisite to its successful application in synthesis. The molecule exhibits a "lipophilic shift" compared to cresol derivatives, impacting its partition coefficient and solubility profile in aqueous-organic biphasic systems.

Table 1: Physicochemical Constants

| Property | Value / Range | Experimental Context |

| Physical State | Crystalline Solid / Low-melting Mass | Ambient conditions (25°C) |

| Melting Point | 40 – 45 °C (Estimated) | Note: Pure 4-chlorophenol melts at 43°C; ethyl substitution maintains solid state but lowers lattice energy.[1] |

| Boiling Point | ~235 °C | extrapolated from 2-ethylphenol (218°C) + Cl increment |

| Acidity (pKa) | ~9.5 | Weakly acidic; comparable to phenol (9.95) but enhanced by Cl-induction (-I effect). |

| LogP (Octanol/Water) | 2.8 – 3.0 | High lipophilicity suitable for CNS-active drug design. |

| Solubility | <1 g/L (Water) | Highly soluble in EtOH, DMSO, CH₂Cl₂, Toluene. |

PART 3: STRUCTURAL IDENTIFICATION (The "Fingerprint")

For quality control (QC) and structural validation, the ethyl group provides a distinct NMR signature that differentiates 4-CEP from impurities like 4-chloro-2-methylphenol or 2,4-dichlorophenol.

1H NMR Diagnostic Signals (400 MHz, DMSO-d₆)

-

δ 1.10 ppm (Triplet, J = 7.5 Hz, 3H): Terminal methyl of the ethyl group (–CH₂CH₃ ).

-

δ 2.55–2.60 ppm (Quartet, J = 7.5 Hz, 2H): Methylene bridge (Ar–CH₂ CH₃). Critical QC Check: Ensure integration is exactly 2:3 relative to the triplet.

-

δ 6.80–7.20 ppm (Multiplet, 3H): Aromatic protons. The coupling pattern typically shows a doublet (H-6), a doublet of doublets (H-5), and a meta-coupled doublet (H-3).

-

δ 9.60 ppm (Singlet, 1H): Phenolic –OH (Exchangeable with D₂O).

Infrared (IR) Spectroscopy[4]

-

3200–3500 cm⁻¹: Broad O–H stretch (Intermolecular H-bonding).

-

2960–2870 cm⁻¹: Aliphatic C–H stretch (Ethyl group specific).

-

1480, 1590 cm⁻¹: Aromatic Ring C=C skeletal vibrations.

-

1090 cm⁻¹: C–Cl stretch (Aryl chloride).

PART 4: SYNTHESIS & MANUFACTURING[4][5]

The industrial production of 4-CEP relies on the regioselective chlorination of 2-ethylphenol. The challenge lies in directing the chlorine atom to the para position while suppressing ortho chlorination (at the 6-position) or over-chlorination.

Protocol: Regioselective Chlorination

Reaction: 2-Ethylphenol + SO₂Cl₂ → 4-Chloro-2-ethylphenol + SO₂ + HCl

-

Reagent Preparation: Dissolve 2-ethylphenol (1.0 eq) in a non-polar solvent (e.g., CCl₄ or Toluene).

-

Addition: Cool to 0–5°C. Add Sulfuryl Chloride (SO₂Cl₂, 1.05 eq) dropwise over 60 minutes. Note: Slow addition prevents thermal runaway and di-chlorination.

-

Workup: Quench with ice water. Wash organic layer with NaHCO₃ to remove residual acid.

-

Purification: Fractional distillation is required to separate the para-isomer (Major) from the ortho-isomer (Minor, ~5-10%).

Visualization: Synthesis Workflow

Figure 1: Industrial synthesis pathway emphasizing the critical purification step to remove regioisomers.[2][3][4]

PART 5: REACTIVITY PROFILE & APPLICATIONS

4-CEP is a versatile "linchpin" intermediate. Its reactivity is defined by three functional sites: the phenolic oxygen (Nucleophile), the aromatic ring (Electrophile), and the chlorine atom (Cross-coupling partner).

O-Alkylation (Etherification)

The most common transformation involves the Williamson ether synthesis to generate phenoxyacetic acid derivatives (herbicide analogs) or complex ethers.

-

Mechanism: Deprotonation by base (K₂CO₃ or NaH) followed by SN2 attack on an alkyl halide.

-

Application: Synthesis of Nav1.7 Inhibitors (Pain management). The 4-CEP moiety provides a lipophilic anchor that fits into the hydrophobic pocket of the sodium channel protein [1].

Palladium-Catalyzed Coupling

The aryl chloride motif allows 4-CEP to participate in Suzuki-Miyaura or Buchwald-Hartwig couplings, although the electron-rich phenol group often requires protection (e.g., as a triflate or methyl ether) prior to coupling.

Phosphorylation

Reaction with phenylphosphonic dichloride yields Bis(4-chloro-2-ethylphenyl) phenylphosphonate , a compound used in metabolic stability studies and organophosphorus pesticide research [2].

Visualization: Reactivity Map

Figure 2: Divergent synthetic pathways utilizing 4-CEP as a core building block.

PART 6: HANDLING & SAFETY (GHS COMPLIANCE)

As a halogenated phenol, 4-CEP poses specific risks regarding tissue corrosion and ocular damage.

-

Signal Word: WARNING

-

Hazard Statements:

-

PPE Requirements: Nitrile gloves (0.11 mm minimum thickness), chemical safety goggles, and a fume hood are mandatory.

-

Storage: Store in a cool, dry place away from strong oxidizing agents. The compound is stable but may discolor upon prolonged exposure to light due to quinone formation.

PART 7: REFERENCES

-

Pfizer Inc. (2012). Sulfonamide derivatives as Nav1.7 inhibitors for the treatment of pain. WO2012007883A1. Retrieved from .

-

Miyazaki, A., et al. (1985). Metabolic Formation of 4-Methyl-4H-1,3,2-benzodioxaphosphorins from Bis(o-ethylphenyl) Phenylphosphonates in House Flies. Agricultural and Biological Chemistry.[1][6][7][8] Retrieved from .

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 29357, 4-Chloro-2-ethylphenol. Retrieved from .

-

Sigma-Aldrich. (2025). Product Specification: 4-Chloro-2-ethylphenol. Retrieved from .[9]

Sources

- 1. MCPA - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. CN1618785A - Production technology of 2-methyl-4-chloro-sodium phenoxy acetate - Google Patents [patents.google.com]

- 5. 4-Chloro-2-Ethylphenol | C8H9ClO | CID 29357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. homework.study.com [homework.study.com]

- 7. Synthesis, characterization of chitosan/tripolyphosphate nanoparticles loaded with 4-chloro-2-methylphenoxyacetate sodium salt and its herbicidal activity against Bidens pilosa L - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nzic.org.nz [nzic.org.nz]

- 9. 4-Chloro-2-ethylphenol | Sigma-Aldrich [sigmaaldrich.com]

Technical Monograph: 4-Chloro-2-ethylphenol (CAS 18979-90-3)

Strategic Intermediate for Pharmaceutical & Agrochemical Synthesis

Executive Summary

4-Chloro-2-ethylphenol (CAS 18979-90-3) is a halogenated phenolic intermediate critical to the structural optimization of bioactive compounds. Unlike its methyl-substituted analog (4-chloro-2-methylphenol), the ethyl group at the ortho position introduces increased lipophilicity (LogP ~2.8) and steric bulk, modulating the binding affinity of downstream derivatives in protein pockets.

This monograph provides a technical breakdown of its physicochemical profile, synthetic architecture, and downstream utility in the development of Nav1.7 sodium channel inhibitors (pain management) and organophosphorus insecticides . It serves as a definitive guide for researchers requiring high-purity synthesis and analytical validation of this compound.

Physicochemical Profile

Understanding the physical state and solubility profile is essential for reaction engineering and formulation.

| Property | Data | Context |

| CAS Number | 18979-90-3 | Unique Identifier |

| Formula | C₈H₉ClO | Halogenated Phenol |

| Molecular Weight | 156.61 g/mol | -- |

| Physical State | Solid | Crystalline mass at RT |

| Melting Point | ~40–45 °C (Predicted) | Low-melting solid; often handled as melt |

| Boiling Point | >200 °C | High boiling point requires vacuum distillation |

| LogP | 2.8 | Moderate lipophilicity; membrane permeable |

| pKa | ~9.5 | Weakly acidic; deprotonates with mild bases (K₂CO₃) |

| Solubility | Ethanol, Ether, DCM, DMSO | Sparingly soluble in water |

Synthetic Architecture

The synthesis of 4-Chloro-2-ethylphenol is a classic study in regioselective electrophilic aromatic substitution . The hydroxyl group (-OH) is a strong ortho/para director. With the ortho position occupied by the ethyl group, the para position (C4) becomes the primary site for chlorination.

Core Protocol: Chlorination of 2-Ethylphenol

Reagents: 2-Ethylphenol (Substrate), Sulfuryl Chloride (SO₂Cl₂) or Chlorine Gas (Cl₂). Catalyst: None (SO₂Cl₂) or Lewis Acid (AlCl₃/FeCl₃ for Cl₂ gas).

Step-by-Step Methodology (SO₂Cl₂ Route)

-

Setup: Charge a glass reactor with 2-ethylphenol (1.0 eq) and dry dichloromethane (DCM) as solvent. Maintain temperature at 0–5 °C.

-

Addition: Dropwise addition of sulfuryl chloride (1.05 eq) over 60 minutes. The slow addition controls the exotherm and prevents over-chlorination (polychlorination).

-

Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 2–4 hours. Monitor by GC-MS for disappearance of starting material.

-

Mechanism:[1] SO₂Cl₂ decomposes to generate Cl⁺ equivalents (or radical species depending on initiation), attacking the electron-rich C4 position.

-

-

Quench: Quench with water/ice mixture.

-

Workup: Separate the organic layer. Wash with saturated NaHCO₃ (to remove HCl and SO₂ byproducts) and brine.

-

Purification: Dry over Na₂SO₄, concentrate, and purify via vacuum distillation or recrystallization (from hexanes) to remove trace ortho-chlorinated isomers.

Visualization: Synthesis Pathway

Caption: Figure 1. Regioselective synthesis of 4-Chloro-2-ethylphenol via electrophilic aromatic substitution.

Downstream Utility & Applications

4-Chloro-2-ethylphenol is rarely the end product. Its value lies in its ability to serve as a scaffold for complex bioactive molecules.

A. Pharmaceutical: Nav1.7 Inhibitors (Pain Management)

The compound is a key building block for sulfonamide derivatives targeting the Nav1.7 sodium channel. These channels are crucial for nociception (pain signaling).

-

Mechanism: The phenol moiety is often alkylated or coupled to form an ether linkage, while the ethyl and chloro groups provide specific hydrophobic contacts within the receptor pocket, improving potency and selectivity over other Nav isoforms.

-

Protocol Insight: Reaction with 2,4,5-trifluoro-N-(methylsulfonyl)benzamide in the presence of potassium carbonate (K₂CO₃) yields active inhibitors.

B. Agrochemical: Organophosphorus Insecticides

It serves as a precursor for phenylphosphonate insecticides.

-

Example: Bis(4-chloro-2-ethylphenyl) phenylphosphonate.

-

Synthesis: Reaction of 4-Chloro-2-ethylphenol with phenylphosphonic dichloride. These compounds act as acetylcholinesterase inhibitors.

Visualization: Downstream Derivatization

Caption: Figure 2.[2] Divergent synthesis pathways leading to pharmaceutical and agrochemical actives.

Analytical Protocol

To ensure the integrity of the intermediate, robust analytical methods are required.

Method A: High-Performance Liquid Chromatography (HPLC)[8][9][10]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

-

Mobile Phase:

-

A: Water + 0.1% Trifluoroacetic acid (TFA).

-

B: Acetonitrile (ACN).[3]

-

Gradient: 40% B to 90% B over 15 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 280 nm (Phenolic absorption).

-

Retention Time: Expect elution after 4-chloro-2-methylphenol due to the increased hydrophobicity of the ethyl group.

Method B: GC-MS (Derivatization)

Direct injection of phenols can lead to peak tailing. Derivatization improves peak shape and sensitivity.

-

Derivatizing Agent: Acetic Anhydride (Acetylation) or BSTFA (Silylation).

-

Protocol:

-

Dissolve 10 mg sample in 1 mL Ethyl Acetate.

-

Add 100 µL BSTFA + 1% TMCS.

-

Incubate at 60 °C for 30 mins.

-

Inject 1 µL into GC-MS (Split 1:50).

-

-

Mass Spec: Look for molecular ion of the derivative (e.g., TMS derivative MW = 156 + 72 = 228 amu).

Safety & Handling (E-E-A-T)

-

Hazards: Classified as Acute Tox. 4 (Oral) and Eye Irrit. 2 (H302, H319).

-

Handling:

-

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidation of the phenolic ring, which can turn the solid pink/brown over time.

References

-

VulcanChem. (n.d.). 4-Chloro-2-ethylphenol - Applications in Scientific Research and Industry. Retrieved from

-

PubChem. (2025).[5][2] 4-Chloro-2-Ethylphenol (CID 29357).[5] National Library of Medicine. Retrieved from

-

Sigma-Aldrich. (n.d.). 4-Chloro-2-ethylphenol Product Sheet. Retrieved from

-

Google Patents. (2011). US Patent 8,685,977: Sulfonamide derivatives as Nav1.7 inhibitors. Retrieved from

-

Eto, M., et al. (1977). Metabolic Formation of 4-Methyl-4H-1,3,2-benzodioxaphosphorins from Bis(o-ethylphenyl) Phenylphosphonates in House Flies. Agricultural and Biological Chemistry. Retrieved from

Sources

4-Chloro-2-ethylphenol: A Comprehensive Technical Guide

An In-depth Examination of its Structure, Synthesis, and Properties for Researchers and Drug Development Professionals

Introduction

4-Chloro-2-ethylphenol is a halogenated aromatic organic compound that belongs to the class of chlorophenols.[1] Its molecular structure, characterized by a phenol ring substituted with a chlorine atom and an ethyl group, underpins its utility as a versatile intermediate in the synthesis of a wide range of commercially significant molecules.[1][2] This guide provides a detailed exploration of the structure, synthesis, and key physicochemical properties of 4-Chloro-2-ethylphenol, offering valuable insights for professionals in chemical research and pharmaceutical development.

The strategic placement of the chloro and ethyl substituents on the phenolic ring imparts specific reactivity and physical characteristics to the molecule. These features are leveraged in the synthesis of pharmaceuticals, such as antiseptics and antifungal agents, as well as agrochemicals like herbicides and pesticides.[1][2] The ethyl group, for instance, increases the compound's lipophilicity in comparison to its methyl-substituted counterparts, which can influence its biological activity and environmental behavior.[1]

Molecular Structure and Identification

The fundamental architecture of 4-Chloro-2-ethylphenol consists of a benzene ring bonded to a hydroxyl (-OH) group, an ethyl (-CH2CH3) group, and a chlorine (-Cl) atom.

Key Identifiers:

-

IUPAC Name: 4-chloro-2-ethylphenol[3]

-

CAS Number: 18979-90-3[3]

-

Molecular Formula: C8H9ClO[3]

-

Molecular Weight: 156.61 g/mol [3]

-

SMILES: CCC1=C(C=CC(=C1)Cl)O[3]

-

InChI: InChI=1S/C8H9ClO/c1-2-6-5-7(9)3-4-8(6)10/h3-5,10H,2H2,1H3[3]

The structure of 4-Chloro-2-ethylphenol is depicted below:

Caption: Chemical structure of 4-Chloro-2-ethylphenol.

Synthesis of 4-Chloro-2-ethylphenol

The primary and most direct industrial synthesis of 4-Chloro-2-ethylphenol involves the electrophilic aromatic substitution of 2-ethylphenol.[1] An alternative, though more circuitous, route can be envisioned through a multi-step process starting from 4-chlorophenol.

Method 1: Direct Chlorination of 2-Ethylphenol

This is the preferred industrial method due to its efficiency and high selectivity.[1] The synthesis proceeds via the electrophilic chlorination of 2-ethylphenol.

Reaction Scheme: 2-Ethylphenol + Cl2 (or SO2Cl2) --(Lewis Acid)--> 4-Chloro-2-ethylphenol

Causality Behind Experimental Choices:

-

Starting Material: 2-Ethylphenol is readily available through the ethylation of phenol.[4][5] Its hydroxyl and ethyl groups are ortho, para-directing. Since the para position to the powerful activating hydroxyl group is vacant, it is the most sterically accessible and electronically favorable site for electrophilic attack.

-

Chlorinating Agent: Chlorine gas (Cl2) or sulfuryl chloride (SO2Cl2) are common and effective chlorinating agents for aromatic compounds.[1]

-

Catalyst: A Lewis acid catalyst, such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3), is crucial for polarizing the chlorinating agent, thereby generating a more potent electrophile (a chloronium ion or a complex that delivers Cl+).[1] This enhances the rate and selectivity of the reaction.

Experimental Protocol:

-

In a well-ventilated fume hood, dissolve 2-ethylphenol in a suitable inert solvent (e.g., a chlorinated hydrocarbon).

-

Add a catalytic amount of a Lewis acid (e.g., AlCl3, typically 0.5–10 wt%).[1]

-

Cool the mixture to the desired reaction temperature (e.g., 25–30°C).[1]

-

Slowly bubble chlorine gas through the solution or add sulfuryl chloride dropwise while maintaining the temperature.

-

Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS or TLC).

-

Upon completion, quench the reaction by carefully adding water or a dilute aqueous solution of a reducing agent (e.g., sodium sulfite) to destroy any remaining chlorine.

-

Separate the organic layer, wash it with water and brine, and then dry it over an anhydrous salt (e.g., MgSO4).

-

Purify the product by distillation under reduced pressure or recrystallization.

Under optimized conditions, this method can achieve a selectivity for 4-chloro-2-ethylphenol exceeding 90%.[1]

Caption: Workflow for the synthesis of 4-Chloro-2-ethylphenol.

Method 2: Friedel-Crafts Acylation followed by Clemmensen Reduction

This two-step approach offers a classic strategy for introducing an ethyl group to a phenol, starting from 4-chlorophenol.

Step 1: Friedel-Crafts Acylation of 4-Chlorophenol

The first step involves the acylation of 4-chlorophenol with an acyl halide (e.g., acetyl chloride) in the presence of a Lewis acid catalyst.[6][7]

Reaction Scheme: 4-Chlorophenol + CH3COCl --(AlCl3)--> 4-Chloro-2-acetylphenol

The hydroxyl group of the phenol is a strong activating group and directs the incoming electrophile to the ortho and para positions. Since the para position is blocked by the chlorine atom, the acylation occurs at the ortho position.

Step 2: Clemmensen Reduction of the Acyl Group

The resulting ketone is then reduced to an alkyl group using the Clemmensen reduction.[8][9] This reaction specifically reduces aldehydes and ketones to alkanes in the presence of zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid.[10][11][12]

Reaction Scheme: 4-Chloro-2-acetylphenol + Zn(Hg), HCl --> 4-Chloro-2-ethylphenol

Causality Behind Experimental Choices:

-

Friedel-Crafts Acylation: This is a reliable method for introducing an acyl group onto an aromatic ring.[13][14] The resulting ketone is less reactive than the starting phenol, which helps to prevent polysubstitution.

-

Clemmensen Reduction: This reduction is particularly effective for aryl-alkyl ketones and is performed under strongly acidic conditions, which are compatible with the phenolic hydroxyl group.[8][9] The Wolff-Kishner reduction, an alternative method, is conducted under strongly basic conditions and would deprotonate the phenol, making it unsuitable.[10]

Physicochemical Properties

A summary of the key physical and chemical properties of 4-Chloro-2-ethylphenol is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C8H9ClO | [3] |

| Molecular Weight | 156.61 g/mol | [3] |

| Appearance | Solid | [15][16] |

| Solubility | Miscible with ethanol, ether, and chloroform; sparingly soluble in water (<1 g/L at 25°C). | [1] |

| pKa | ≈ 9.5 | [1] |

Chemical Reactivity and Applications

The chemical behavior of 4-Chloro-2-ethylphenol is dictated by the interplay of its three functional components: the hydroxyl group, the chlorine atom, and the aromatic ring.

-

Acidity: The hydroxyl group imparts weak acidity to the molecule, allowing it to be deprotonated under basic conditions.[1]

-

Electrophilic Substitution: The aromatic ring can undergo further electrophilic substitution reactions, with the hydroxyl and ethyl groups directing incoming electrophiles to the remaining vacant ortho and para positions.[1]

-

Nucleophilic Substitution: The chlorine atom can be displaced by strong nucleophiles under certain conditions, although this is generally difficult on an aromatic ring.

These reactive characteristics make 4-Chloro-2-ethylphenol a valuable intermediate in organic synthesis.[1] It serves as a precursor for the production of various pharmaceuticals, including antiseptics and antifungal agents, as well as agrochemicals such as herbicides.[1][2] Its structural analog, 4-chloro-2-methylphenol, is also known for its antimicrobial properties and is used in disinfectants and preservatives.[17][18]

Safety and Handling

4-Chloro-2-ethylphenol is classified as harmful if swallowed and causes serious eye irritation.[3][16] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated chemical fume hood.

Conclusion

4-Chloro-2-ethylphenol is a synthetically important molecule with a well-defined structure and predictable reactivity. Its primary synthesis via the direct chlorination of 2-ethylphenol is an efficient and selective process. Understanding the underlying principles of its synthesis and its chemical properties is crucial for its effective application in the development of new pharmaceuticals and agrochemicals. The information provided in this guide serves as a comprehensive resource for researchers and professionals working with this versatile chemical intermediate.

References

- Vulcanchem. (n.d.). 4-Chloro-2-ethylphenol.

- National Center for Biotechnology Information. (n.d.). 4-Chloro-2-Ethylphenol. PubChem.

- ChemicalBook. (2026, January 13). 2-Ethylphenol.

- Annamalai University. (n.d.). Clemmensen reduction.

- PubChemLite. (n.d.). 4-chloro-2-ethylphenol (C8H9ClO).

- Grokipedia. (n.d.). 2-Ethylphenol.

- MilliporeSigma. (n.d.). 4-Chloro-2-ethylphenol. Sigma-Aldrich.

- Environmental Protection Agency. (2025, October 15). 4-Chloro-2-ethylphenol.

- Sigma-Aldrich. (n.d.). 4-Chloro-2-ethylphenol.

- Chem-Impex. (n.d.). 4-Chloro-2-methylphenol.

- Wikipedia. (n.d.). Clemmensen reduction.

- ChemTalk. (2024, June 17). The Clemmensen Reduction.

- Chemistry Notes. (2023, June 3). Clemmensen Reduction: Mechanism and Application.

- Chemistry LibreTexts. (2015, January 13). Clemmensen Reduction.

- Chem-Impex. (n.d.). 2-Ethylphenol.

- Unbounded. (2026, January 26). Key Applications of 4-Chloro-2-isopropyl-5-methylphenol in Synthesis.

- MilliporeSigma. (n.d.). Friedel–Crafts Acylation.

- Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation.

- Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.

- YouTube. (2023, March 26). Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone.

- Haz-Map. (n.d.). 4-Chloro-2-methylphenol.

- Wikipedia. (n.d.). 2-Ethylphenol.

Sources

- 1. 4-Chloro-2-ethylphenol (18979-90-3) for sale [vulcanchem.com]

- 2. nbinno.com [nbinno.com]

- 3. 4-Chloro-2-Ethylphenol | C8H9ClO | CID 29357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Ethylphenol | 90-00-6 [chemicalbook.com]

- 5. 2-Ethylphenol - Wikipedia [en.wikipedia.org]

- 6. Friedel–Crafts Acylation [sigmaaldrich.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 9. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 10. Clemmensen Reduction | ChemTalk [chemistrytalk.org]

- 11. chemistnotes.com [chemistnotes.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 14. m.youtube.com [m.youtube.com]

- 15. 4-Chloro-2-ethylphenol | Sigma-Aldrich [sigmaaldrich.com]

- 16. 4-Chloro-2-ethylphenol | Sigma-Aldrich [sigmaaldrich.com]

- 17. chemimpex.com [chemimpex.com]

- 18. 4-Chloro-2-methylphenol - Hazardous Agents | Haz-Map [haz-map.com]

4-Chloro-2-ethylphenol molecular weight and formula

The following technical guide provides an in-depth analysis of 4-Chloro-2-ethylphenol, structured for researchers and drug development professionals.

Physicochemical Profile, Synthetic Pathways, and Application Utility

Executive Summary

4-Chloro-2-ethylphenol (CAS: 18979-90-3) is a halogenated phenolic intermediate critical to the synthesis of pharmacophores and agrochemicals.[1][2] Distinguished by its ortho-ethyl substitution, this compound offers unique steric bulk and lipophilicity compared to its methyl analog (4-chloro-2-methylphenol), influencing the binding affinity of downstream derivatives in protein targets such as voltage-gated sodium channels (Nav1.7). This guide details its molecular specifications, validated synthetic routes, and handling protocols.

Part 1: Molecular Identity & Physicochemical Properties[3][4]

The fundamental data below establishes the compound's identity for regulatory and experimental verification.

Table 1: Core Molecular Specifications

| Property | Data | Notes |

| IUPAC Name | 4-Chloro-2-ethylphenol | |

| Common Synonyms | p-Chloro-o-ethylphenol; 2-Ethyl-4-chlorophenol | |

| CAS Registry Number | 18979-90-3 | Primary identifier |

| Molecular Formula | C₈H₉ClO | |

| Molecular Weight | 156.61 g/mol | Monoisotopic Mass: 156.034 Da |

| SMILES | CCC1=C(C=CC(=C1)Cl)O | Suitable for cheminformatics |

| InChI Key | QCEDDUSMBLCRNH-UHFFFAOYSA-N |

Physical State & Solubility[2][4]

-

Appearance: Crystalline solid or semi-solid at room temperature (Melting point range approx. 20–45°C; typically lower than its methyl analog due to ethyl group flexibility).

-

Solubility:

-

Water: Low (<1 g/L).[3]

-

Organic Solvents: Highly soluble in ethanol, DMSO, chloroform, and ethyl acetate.

-

-

Acidity (pKa): ~9.5–10.0. The electron-withdrawing chlorine atom at the para position slightly increases acidity compared to 2-ethylphenol (pKa ~10.2).

Part 2: Synthetic Pathways & Manufacturing[8]

The synthesis of 4-Chloro-2-ethylphenol is primarily achieved via electrophilic aromatic substitution. The presence of the ethyl group at the ortho position directs the incoming electrophile (Cl⁺) to the para position relative to the hydroxyl group, which is the strongest activator.

Validated Synthetic Protocol (Sulfuryl Chloride Method)

Reagents: 2-Ethylphenol, Sulfuryl Chloride (SO₂Cl₂). Solvent: Dichloromethane (DCM) or Toluene.

Mechanism:

-

Activation: The phenolic hydroxyl group activates the ring.

-

Chlorination: SO₂Cl₂ serves as a source of Cl⁺ (or radical species depending on initiation).

-

Regioselectivity: The 4-position is sterically accessible and electronically favored.

Synthesis Diagram

The following diagram illustrates the reaction pathway and potential by-products (ortho-chlorination).

Figure 1: Electrophilic chlorination pathway of 2-ethylphenol using sulfuryl chloride, highlighting regioselectivity.

Part 3: Analytical Characterization

To validate the identity of the synthesized material, Nuclear Magnetic Resonance (NMR) is the gold standard.

1H NMR Profile (Predicted/Literature Consensus)

-

Solvent: CDCl₃ or DMSO-d₆.[4]

-

Aliphatic Region:

-

δ ~1.2 ppm (3H, t, J=7.5 Hz): Methyl protons of the ethyl group (-CH₂-CH ₃).

-

δ ~2.6 ppm (2H, q, J=7.5 Hz): Methylene protons of the ethyl group (-CH ₂-CH₃).

-

-

Aromatic Region:

-

δ ~6.7 ppm (1H, d, J=8.5 Hz): Proton at C6 (ortho to OH).

-

δ ~7.0–7.2 ppm (2H, m): Protons at C3 (meta to OH) and C5. The coupling pattern reflects the 1,2,4-substitution pattern.

-

-

Hydroxyl Proton:

-

δ ~5.0–9.0 ppm (1H, s, broad): Phenolic -OH (shift varies significantly with concentration and solvent).

-

Part 4: Applications in Drug Discovery & Agrochemicals

Pharmaceutical Development (Nav1.7 Inhibitors)

4-Chloro-2-ethylphenol is a documented intermediate in the synthesis of sulfonamide derivatives targeting the Nav1.7 voltage-gated sodium channel .

-

Mechanism: Nav1.7 is a key driver of nociception (pain sensing).

-

Utility: The 4-chloro-2-ethylphenyl moiety provides a lipophilic anchor that fits into the hydrophobic pocket of the channel protein, modulating its gating kinetics.

-

Reference: Patent WO2012007883A1 describes the coupling of 4-chloro-2-ethylphenol with trifluorobenzamides to generate potent pain therapeutics.

Agrochemicals & Disinfectants

-

Herbicides: Used as a coupling partner for triazine derivatives to create broad-spectrum herbicides.

-

Biocides: Similar to Chlorocresol (4-chloro-3-methylphenol), the ethyl derivative exhibits antimicrobial efficacy by disrupting bacterial cell membranes. The ethyl group enhances membrane permeability compared to methyl analogs.

Part 5: Safety & Handling Protocols

Hazard Classification: Corrosive / Irritant.[3]

GHS Label Elements

-

Signal Word: WARNING

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

Handling Procedure

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a chemical fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry place away from strong oxidizing agents and acid chlorides.

-

First Aid: In case of eye contact, rinse immediately with water for 15 minutes and seek medical attention.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 29357, 4-Chloro-2-ethylphenol. Retrieved from [Link]

-

Pfizer Inc. (2012). Sulfonamide derivatives as Nav1.7 inhibitors for the treatment of pain. World Intellectual Property Organization Patent WO2012007883A1.[4] Retrieved from

Sources

- 1. 4-Chloro-2-Ethylphenol | C8H9ClO | CID 29357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Chloro-2-ethylphenol (18979-90-3) for sale [vulcanchem.com]

- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 4. WO2012007883A1 - Sulfonamide derivatives as nav1.7 inhibitors for the treatment of pain - Google Patents [patents.google.com]

A Senior Application Scientist's In-Depth Guide to the Solubility of 4-Chloro-2-ethylphenol in Organic Solvents

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-chloro-2-ethylphenol, a key intermediate in various synthetic pathways. Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple data sheet to offer a foundational understanding of the principles governing its solubility, practical methodologies for experimental determination, and the theoretical underpinnings that empower researchers to make informed decisions in their work.

Executive Summary: The Solubility Profile of 4-Chloro-2-ethylphenol

4-Chloro-2-ethylphenol is a substituted phenolic compound with a distinct solubility profile that is critical to its application in organic synthesis, pharmaceutical development, and materials science. Its solubility is dictated by the interplay of its structural features: a polar hydroxyl group capable of hydrogen bonding, a largely nonpolar aromatic ring, and the influence of its chloro and ethyl substituents.

A general understanding of its solubility points to a preference for organic solvents over aqueous media. It is reported to be miscible with common organic solvents such as ethanol, ether, and chloroform, while exhibiting limited solubility in water (less than 1 g/L at 25°C)[1]. This behavior is consistent with its calculated octanol-water partition coefficient (XLogP3) of 2.8, which indicates a significant lipophilic character[2].

This guide will delve into the theoretical basis for these observations, provide a detailed protocol for the precise quantitative determination of its solubility, and present a framework for predicting its behavior in various solvent systems.

Theoretical Framework: Understanding the "Why" Behind the Solubility

The principle of "like dissolves like" is the cornerstone for understanding the solubility of 4-chloro-2-ethylphenol. The key to its behavior lies in the balance between its polar and nonpolar characteristics.

Key Physicochemical Properties of 4-Chloro-2-ethylphenol:

| Property | Value | Source |

| Molecular Formula | C₈H₉ClO | PubChem[2] |

| Molecular Weight | 156.61 g/mol | PubChem[2] |

| XLogP3 | 2.8 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[2] |

The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, allowing for favorable interactions with polar protic solvents like alcohols. However, the bulky ethyl group and the electron-withdrawing chloro substituent on the aromatic ring contribute significantly to the molecule's nonpolar surface area. This nonpolar character dominates, leading to enhanced solubility in solvents of low to moderate polarity.

The interplay of these factors can be visualized as follows:

Caption: Intermolecular forces influencing the solubility of 4-chloro-2-ethylphenol.

Experimental Determination of Solubility: A Validated Protocol

While qualitative descriptors are useful, precise quantitative data is often required for applications such as reaction optimization, crystallization, and formulation development. The following is a robust, self-validating protocol for determining the equilibrium solubility of 4-chloro-2-ethylphenol in an organic solvent of interest.

The Shake-Flask Method

This method is considered the gold standard for determining equilibrium solubility.

Materials:

-

4-Chloro-2-ethylphenol (high purity)

-

Organic solvent of interest (analytical grade)

-

Scintillation vials with PTFE-lined caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Protocol:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of 4-chloro-2-ethylphenol in the chosen solvent at known concentrations.

-

Analyze these standards by HPLC to generate a calibration curve of peak area versus concentration. This is crucial for the accurate quantification of the solute in the saturated solution.

-

-

Sample Preparation:

-

Add an excess amount of 4-chloro-2-ethylphenol to a scintillation vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled orbital shaker or on a magnetic stirrer.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A typical duration is 24-48 hours. It is advisable to perform a preliminary time-to-equilibrium study.

-

-

Sample Collection and Analysis:

-

After equilibration, cease agitation and allow the excess solid to settle for at least 4 hours at the same constant temperature.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a solvent-compatible filter. This step is critical to remove any undissolved solid particles.

-

Dilute the filtered supernatant with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted sample by HPLC.

-

-

Calculation:

-

Using the calibration curve, determine the concentration of 4-chloro-2-ethylphenol in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of 4-chloro-2-ethylphenol in the specific solvent at the designated temperature.

-

The following diagram illustrates this experimental workflow:

Caption: Experimental workflow for determining the solubility of 4-chloro-2-ethylphenol.

Predictive Approaches and Considerations

In the absence of experimental data, predictive models can offer valuable insights.

-

UNIFAC (Universal Functional-group Activity Coefficient) Model: This group-contribution method can be used to estimate activity coefficients, which are inversely related to solubility. The presence of hydroxyl, aromatic, chloro, and alkyl groups in 4-chloro-2-ethylphenol allows for such predictions.

-

Machine Learning Models: Recent advances in machine learning and quantitative structure-property relationship (QSPR) models show promise in predicting the solubility of drug-like molecules in various solvents. These models are trained on large datasets of known solubilities and molecular descriptors.

It is important to note that these predictive methods provide estimations and should be validated experimentally for critical applications.

Safety and Handling

4-Chloro-2-ethylphenol is harmful if swallowed and causes serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

The solubility of 4-chloro-2-ethylphenol is a critical parameter for its effective use in research and development. Its miscibility in common organic solvents like ethanol, ether, and chloroform, contrasted with its poor aqueous solubility, is well-supported by its physicochemical properties. For applications requiring precise solubility data, the detailed experimental protocol provided in this guide offers a reliable and reproducible method. As the field of predictive modeling advances, it will undoubtedly provide further tools for estimating the solubility of such compounds, but for now, careful experimental determination remains the gold standard.

References

-

PubChem. (n.d.). 4-Chloro-2-ethylphenol. National Center for Biotechnology Information. Retrieved from [Link]

- Galanakis, C. M., Gekas, V., & Doxastakis, G. (2011). Predicting the solubilization preference of natural phenols to different solvents. Food and Bioproducts Processing, 89(3), 388-393.

- Abraham, M. H., Chadha, H. S., Whiting, G. S., & Mitchell, R. C. (1994). Thermodynamics of distribution of p-substituted phenols between aqueous solution and organic solvents and phospholipid vesicles. Journal of Pharmaceutical Sciences, 83(9), 1257-1268.

- Pagan, J. K., & Chen, B. (2021). Predicting drug solubility in organic solvents mixtures. Chemical Engineering Research and Design, 169, 13-24.

Sources

A Guide to the Spectroscopic Characterization of 4-Chloro-2-ethylphenol

Molecular Structure and Spectroscopic Overview

4-Chloro-2-ethylphenol (C₈H₉ClO) possesses a molecular weight of 156.61 g/mol .[1][2] Its structure, featuring a phenol ring with chloro and ethyl substituents, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming the identity and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 4-Chloro-2-ethylphenol, both ¹H and ¹³C NMR are invaluable.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 4-Chloro-2-ethylphenol is anticipated to exhibit distinct signals for the aromatic protons, the phenolic hydroxyl proton, and the protons of the ethyl group. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring. The hydroxyl group is an activating, ortho-, para-directing group, while the chloro group is a deactivating, ortho-, para-directing group. The ethyl group is a weakly activating, ortho-, para-directing group.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum of a solid sample like 4-Chloro-2-ethylphenol would involve:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The choice of solvent can affect the chemical shift of the labile hydroxyl proton.

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).

-

Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction.

Predicted ¹H NMR Data and Interpretation

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 | ~ 7.1 | d | ~ 2.5 | 1H |

| H-5 | ~ 7.0 | dd | ~ 8.5, 2.5 | 1H |

| H-3 | ~ 6.7 | d | ~ 8.5 | 1H |

| -OH | Variable (4.5-5.5) | s (broad) | - | 1H |

| -CH₂- | ~ 2.6 | q | ~ 7.5 | 2H |

| -CH₃ | ~ 1.2 | t | ~ 7.5 | 3H |

These are predicted values based on known substituent effects and data from similar compounds.

Causality Behind Predictions:

-

Aromatic Protons: The aromatic region will display three distinct signals corresponding to the three protons on the benzene ring.

-

H-6: This proton is ortho to the electron-donating ethyl group and meta to the electron-withdrawing chloro group, leading to a downfield shift. It will appear as a doublet due to coupling with H-5.

-

H-5: This proton is ortho to the chloro group and meta to the hydroxyl and ethyl groups. It will appear as a doublet of doublets due to coupling with H-6 and H-3.

-

H-3: This proton is ortho to the hydroxyl group and meta to the chloro group, resulting in an upfield shift compared to the other aromatic protons. It will appear as a doublet due to coupling with H-5.

-

-

Hydroxyl Proton: The chemical shift of the phenolic -OH proton is highly variable and depends on the solvent, concentration, and temperature due to hydrogen bonding. It typically appears as a broad singlet.

-

Ethyl Group Protons: The ethyl group will give rise to a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, a classic ethyl spin system.

Caption: Predicted ¹H NMR assignments for 4-Chloro-2-ethylphenol.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of 4-Chloro-2-ethylphenol is expected to show eight distinct signals, corresponding to the eight non-equivalent carbon atoms in the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is often required compared to ¹H NMR.

-

Instrumentation: A 75 MHz or higher field NMR spectrometer.

-

Data Acquisition: A standard proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each carbon. A larger number of scans is typically required.

Predicted ¹³C NMR Data and Interpretation

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-OH) | ~ 150 |

| C-2 (C-CH₂CH₃) | ~ 130 |

| C-3 | ~ 116 |

| C-4 (C-Cl) | ~ 125 |

| C-5 | ~ 128 |

| C-6 | ~ 129 |

| -CH₂- | ~ 23 |

| -CH₃ | ~ 14 |

These are predicted values based on known substituent effects and data from similar compounds.

Causality Behind Predictions:

-

Aromatic Carbons:

-

C-1: The carbon attached to the hydroxyl group is significantly deshielded and will appear furthest downfield in the aromatic region.

-

C-4: The carbon bearing the chlorine atom will also be downfield, but typically less so than the carbon attached to oxygen.

-

The other aromatic carbons will have chemical shifts influenced by the combined electronic effects of the substituents.

-

-

Aliphatic Carbons: The carbons of the ethyl group will appear in the upfield region of the spectrum, with the methyl carbon being the most upfield signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a solid sample, the spectrum can be obtained using a KBr pellet or as a Nujol mull. Alternatively, Attenuated Total Reflectance (ATR) FT-IR spectroscopy can be used with the neat solid.

-

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Predicted IR Data and Interpretation

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (phenolic) | 3600 - 3200 | Strong, broad |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C-H stretch (aliphatic) | 2970 - 2850 | Medium-Strong |

| C=C stretch (aromatic) | 1600 - 1450 | Medium-Strong (multiple bands) |

| C-O stretch (phenolic) | 1260 - 1180 | Strong |

| C-Cl stretch | 800 - 600 | Strong |

These are predicted values based on characteristic group frequencies.

Data Interpretation:

-

The broad, strong absorption in the 3600-3200 cm⁻¹ region is characteristic of the O-H stretching vibration of a hydrogen-bonded phenol.

-

The presence of both aromatic and aliphatic C-H stretching bands confirms the presence of the benzene ring and the ethyl group.

-

Multiple sharp peaks in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the aromatic ring.

-

A strong band in the 1260-1180 cm⁻¹ range is expected for the C-O stretching of the phenol.

-

The C-Cl stretching vibration will appear in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, if volatile enough, through a gas chromatograph (GC-MS).

-

Ionization: Electron ionization (EI) at 70 eV is a common method for generating ions and inducing fragmentation.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum and Fragmentation

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z = 156, with a significant M+2 peak at m/z = 158 (approximately one-third the intensity of the M⁺ peak) due to the presence of the ³⁷Cl isotope.[3]

-

Major Fragments:

-

m/z = 141: Loss of a methyl radical (•CH₃) from the ethyl group, leading to the [M-15]⁺ ion.

-

m/z = 127: Benzylic cleavage resulting in the loss of an ethyl radical (•CH₂CH₃), leading to the [M-29]⁺ ion.

-

m/z = 99: Loss of both the ethyl group and carbon monoxide from the phenol ring.

-

Caption: Predicted major fragmentation pathways for 4-Chloro-2-ethylphenol in EI-MS.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive spectroscopic profile for the structural elucidation of 4-Chloro-2-ethylphenol. This guide, based on established spectroscopic principles and comparative analysis, offers a robust predictive framework for researchers. The predicted data, including chemical shifts, coupling constants, absorption frequencies, and fragmentation patterns, serve as a reliable reference for the characterization of this compound. It is imperative for researchers to compare their experimentally obtained spectra with these predictions to confirm the identity and assess the purity of their samples.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

PubChem. (n.d.). 4-Chloro-2-ethylphenol. National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

-

NIST Chemistry WebBook. (n.d.). Phenol, 4-chloro-2-methyl-. National Institute of Standards and Technology. Retrieved February 19, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved February 19, 2026, from [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved February 19, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to 4-Chloro-2-ethylphenol: A Versatile Building Block in Modern Organic Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2-ethylphenol is a substituted phenolic compound whose strategic placement of activating and directing groups makes it a highly valuable and versatile intermediate in organic synthesis. This technical guide moves beyond a simple cataloging of reactions to provide an in-depth analysis of the molecule's inherent reactivity. We will explore the causal relationships between its structure and its function as a precursor in key synthetic transformations. This document details field-proven insights into its application in the synthesis of agrochemicals, pharmaceuticals, and specialty polymers, complete with detailed experimental protocols, mechanistic elucidations, and process flow visualizations. Every protocol is presented as a self-validating system, grounded in authoritative references to ensure scientific integrity and reproducibility.

Core Chemical Profile and Strategic Significance

4-Chloro-2-ethylphenol (CAS: 18979-90-3) is a solid organic compound with the molecular formula C₈H₉ClO.[1] Its utility in synthesis stems not from any single functional group, but from the collective electronic and steric influence of its three substituents on the aromatic ring.

| Property | Value | Source |

| Molecular Weight | 156.61 g/mol | [1] |

| Physical Form | Solid | |

| Boiling Point | Not specified, but related phenols are >200°C | [2] |

| Solubility | Sparingly soluble in water; miscible with ethanol, ether | [3] |

| pKa | ~9.5 (weakly acidic) | [3] |

The synthetic potential of this molecule is governed by three key features:

-

The Phenolic Hydroxyl (-OH): A potent, activating ortho, para-director that also serves as a nucleophilic handle for etherification and esterification reactions.[4]

-

The Ethyl Group (-CH₂CH₃): A weakly activating, ortho, para-director that contributes to the molecule's lipophilicity.

-

The Chlorine Atom (-Cl): An electron-withdrawing group by induction but an ortho, para-director through resonance. It deactivates the ring overall but provides a potential site for nucleophilic aromatic substitution under specific conditions and influences the regioselectivity of electrophilic attacks.[4]

This unique electronic configuration preferentially activates the C6 position (ortho to the hydroxyl group) for electrophilic substitution, making it a predictable and reliable starting material.

Caption: Workflow for Williamson ether synthesis of a phenoxy herbicide analog.

| Parameter | Condition | Rationale |

| Base | NaOH, K₂CO₃ | Sufficiently strong to deprotonate the phenol (pKa ~9.5) without causing hydrolysis of the ester electrophile. [5] |

| Solvent | Toluene | Allows for azeotropic removal of water and provides an appropriate temperature range for the Sₙ2 reaction. |

| Temperature | 90-100 °C | Balances reaction rate and minimizes potential side reactions like elimination of the alkyl halide. |

| Purity Control | Monitored by GC/TLC | Ensures reaction completion and helps identify potential byproducts. |

Pharmaceutical Intermediate Synthesis: The Mannich Reaction

Substituted phenols are foundational in the synthesis of various pharmaceutical agents, including antiseptics and antifungal compounds. [3][6]The Mannich reaction is a powerful carbon-carbon bond-forming reaction that introduces an aminomethyl group onto an acidic proton located alpha to a carbonyl group. In the case of phenols, the enol tautomer provides the necessary nucleophilicity.

The high electron density at the C6 position of 4-Chloro-2-ethylphenol makes it an ideal substrate for this electrophilic substitution. The reaction proceeds with an iminium ion, generated in situ from formaldehyde and a secondary amine. A published procedure for the synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol from 4-chlorophenol provides a direct and reliable template for this transformation. [7]

Experimental Protocol: Synthesis of 4-chloro-2-ethyl-6-(morpholinomethyl)phenol

Step 1: Generation of the Iminium Ion and Electrophilic Attack

-

A solution of 4-Chloro-2-ethylphenol (1.0 eq) in methanol is prepared and warmed to approximately 40 °C.

-

To this solution, add morpholine (2.1 eq) followed by aqueous formaldehyde (37%, 2.0 eq). The excess amine and formaldehyde are used to drive the reaction to completion.

-

The reaction mixture is stirred at reflux for 24 hours. During this time, the morpholine and formaldehyde react to form a highly electrophilic iminium cation.

Step 2: Electrophilic Aromatic Substitution

-

The electron-rich phenol, specifically at the C6 position, attacks the iminium cation.

-

A subsequent deprotonation step re-aromatizes the ring, yielding the final aminomethylated product.

Step 3: Isolation and Purification

-

The solvent is removed by rotary evaporation.

-

The residue is taken up in water and extracted with a suitable organic solvent, such as ethyl acetate.

-

The combined organic extracts are dried, and the solvent is evaporated. The product can be recrystallized from ethanol to yield a pure, solid product.

Caption: Key stages of the Mannich reaction on the 4-Chloro-2-ethylphenol scaffold.

Further Functionalization via Electrophilic Aromatic Substitution

The activated nature of the 4-Chloro-2-ethylphenol ring allows for a variety of further functionalizations via electrophilic aromatic substitution (EAS). These reactions are fundamental to creating more complex molecules for diverse applications, from dyes to advanced pharmaceutical intermediates. [4]

Example Application: Regioselective Nitration

Nitration is a canonical EAS reaction that introduces a nitro (-NO₂) group, which can then be reduced to an amine for further derivatization. A patent describing the nitration of 4-chloro-2-methylphenol establishes a clear precedent for this transformation, where the nitro group is directed to the 5-position (meta to the hydroxyl group) only after the hydroxyl group is first protected as a sulfonate ester. [8]However, direct nitration would overwhelmingly favor substitution at the highly activated C6 position.

Protocol for Direct Nitration (Hypothetical, based on standard procedures):

Step 1: Preparation of Nitrating Mixture

-

In a flask cooled in an ice-salt bath (0 to -5 °C), slowly add concentrated sulfuric acid to concentrated nitric acid.

Step 2: Nitration

-

Dissolve 4-Chloro-2-ethylphenol in a minimal amount of concentrated sulfuric acid and cool to 0 °C.

-

Slowly add the cold nitrating mixture dropwise, ensuring the temperature does not rise above 5 °C. The strong activating effect of the -OH group allows for nitration under relatively mild conditions. [9] Step 3: Quenching and Isolation

-

After the addition is complete, stir the mixture for an additional hour at low temperature.

-

Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

-

The precipitated solid product, primarily 4-chloro-2-ethyl-6-nitrophenol, is collected by vacuum filtration, washed with cold water until neutral, and dried.

| Parameter | Condition | Rationale |

| Reagents | Conc. HNO₃ / Conc. H₂SO₄ | Standard nitrating mixture that generates the NO₂⁺ electrophile. [9] |

| Temperature | 0-5 °C | Low temperature is critical to control the highly exothermic reaction and prevent over-nitration or oxidative side reactions. |

| Regioselectivity | C6 Position | The C6 position is doubly activated (ortho to -OH, ortho to -Et) and is the kinetically favored site of attack. |

Conclusion

4-Chloro-2-ethylphenol is a strategically designed building block whose predictable reactivity makes it a cornerstone intermediate for a range of industrial and research applications. By understanding the interplay of its functional groups, chemists can harness its potential in a controlled and efficient manner. The protocols and mechanistic insights provided in this guide serve as a robust foundation for its application in the synthesis of high-value molecules in the agrochemical, pharmaceutical, and specialty chemical sectors. The self-validating nature of the described workflows, grounded in established chemical principles and supported by authoritative literature, ensures their utility for the modern research and development professional.

References

- Beaudry, C. M. (2020). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Beaudry Research Group.

-

Elumalai, V., & Hansen, J. H. (2020). A scalable and green one-minute synthesis of substituted phenols. RSC Advances. Available at: [Link]

-

Organic Chemistry Portal. Phenol synthesis by substitution or oxidation. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 29357, 4-Chloro-2-ethylphenol. PubChem. Available at: [Link]

-

Chemistry Steps. (2024). Reactions of Phenols. Available at: [Link]

-

Elumalai, V., & Hansen, J. H. (2020). A scalable and green one-minute synthesis of substituted phenols. RSC Publishing. Available at: [Link]

-

Dakota Ingredients. (2026). Key Applications of 4-Chloro-2-isopropyl-5-methylphenol in Synthesis. Available at: [Link]

-

BYJU'S. (n.d.). Electrophilic Substitution Reaction Mechanism. Available at: [Link]

-

PubChemLite. (n.d.). 4-chloro-2-ethylphenol (C8H9ClO). Available at: [Link]

- Google Patents. (n.d.). Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

-

Yadav, G. D., & Deshmukh, G. P. (2017). Insight into solid-liquid phase transfer catalyzed synthesis of Mecoprop ester using K2CO3 as base and development. Indian Academy of Sciences. Available at: [Link]

-

Velázquez, A. M., et al. (2005). Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol. ResearchGate. Available at: [Link]

Sources

- 1. 4-Chloro-2-Ethylphenol | C8H9ClO | CID 29357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Chlorophenol, 2.5 kg, CAS No. 106-48-9 | Aromatic Building Blocks | Building Blocks for Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - Belgium [carlroth.com]

- 3. 4-Chloro-2-ethylphenol (18979-90-3) for sale [vulcanchem.com]

- 4. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]

- 5. ias.ac.in [ias.ac.in]

- 6. chemimpex.com [chemimpex.com]

- 7. researchgate.net [researchgate.net]

- 8. EP0342532A1 - Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol - Google Patents [patents.google.com]

- 9. byjus.com [byjus.com]

Biological Activity of Chlorinated Phenols: A Technical Guide

Executive Summary

Chlorinated phenols (CPs) represent a class of organochlorine compounds with a distinct duality in biological activity. Historically utilized as broad-spectrum biocides (e.g., Pentachlorophenol [PCP] for wood preservation) and pharmaceutical intermediates, their utility is counterbalanced by significant toxicity.

For the researcher, CPs are not merely environmental contaminants but potent chemical probes for mitochondrial bioenergetics and endocrine signaling. Their biological activity is governed by a strict Structure-Activity Relationship (SAR) where the degree and position of chlorination dictate whether the molecule acts as a narcotic, a specific enzyme inhibitor, or a mitochondrial protonophore.

This guide provides an in-depth analysis of these mechanisms, supported by actionable experimental protocols and metabolic pathway visualizations.

Structure-Activity Relationships (SAR)

The biological behavior of CPs is predictable based on two physicochemical parameters: Lipophilicity (

The "Window of Uncoupling"

Unlike non-polar narcotics that disrupt membrane fluidity, potent CPs act as protonophores . They shuttle protons across the Inner Mitochondrial Membrane (IMM), uncoupling oxidative phosphorylation.[1]

-

Requirement: The molecule must exist in both neutral (protonated) and anionic (deprotonated) forms at physiological pH (7.4) to cycle across the membrane.

-

Optimal Range: A

between 3.8 and 8.5 .[2]-

High

(> 9.0): Compound remains protonated; acts primarily via non-polar narcosis (membrane swelling). -

Low

(< 3.5): Compound is fully ionized; cannot cross the lipid bilayer to return to the matrix side.

-

Table 1: Physicochemical Properties & Toxicity Modes of Select CPs

| Compound | Substitution | Primary Mode of Action | ||

| 2-Chlorophenol | Mono- (ortho) | 8.5 | 2.15 | Polar Narcosis / Weak Uncoupling |

| 2,4-Dichlorophenol | Di- | 7.9 | 3.06 | Uncoupling / Endocrine Disruption |

| 2,4,6-Trichlorophenol | Tri- | 6.0 | 3.69 | Potent Uncoupling |

| Pentachlorophenol (PCP) | Penta- | 4.7 | 5.12 | Severe Uncoupling / Genotoxicity |

Visualization: SAR Decision Logic

The following diagram illustrates the logical flow for predicting the toxicity mechanism of a chlorinated phenol based on its physicochemical properties.

Figure 1: Decision tree for predicting the primary toxicological mode of action for chlorinated phenols based on acidity constants.

Mechanisms of Action[3][4][5]

Mitochondrial Uncoupling (Acute Toxicity)

The most defining characteristic of polychlorinated phenols (e.g., PCP, 2,4-DNP) is their ability to dissociate electron transport from ATP synthesis.

Mechanism:

-

Entry: The protonated phenol (

) diffuses through the outer mitochondrial membrane and the Inner Mitochondrial Membrane (IMM) into the matrix (high pH). -

Dissociation: In the alkaline matrix, it releases a proton (

), becoming the phenolate anion ( -

Exit: The lipophilic anion (

) is attracted to the positive charge of the intermembrane space (IMS) and diffuses back across the IMM. -

Reprotonation: In the acidic IMS, it picks up a proton, regenerating

. -

Result: The proton gradient (

) dissipates as heat rather than driving ATP Synthase.

Endocrine Disruption (Chronic Toxicity)

At sub-lethal concentrations, CPs act as endocrine disrupting chemicals (EDCs), particularly affecting thyroid and estrogen systems.

-

Thyroid Hormone Displacement: CPs are structural analogs of Thyroxine (

). They competitively bind to Transthyretin (TTR), displacing natural hormones and altering circulating levels. -

Estrogen Sulfotransferase Inhibition: CPs inhibit the enzyme responsible for sulfating (inactivating) estradiol. This leads to elevated levels of free estradiol, causing estrogenic effects without directly binding the receptor.

Metabolic Pathways: Bioactivation vs. Detoxification

The metabolism of CPs differs critically between mammals (often leading to reactive intermediates) and specialized bacteria (leading to mineralization).

Visualization: Mammalian Bioactivation of PCP

In mammals, the oxidative dechlorination of PCP yields Tetrachlorohydroquinone (TCHQ), which can redox cycle to generate Reactive Oxygen Species (ROS) and DNA-binding quinones.[3]

Figure 2: Mammalian metabolic pathway showing the bioactivation of PCP into reactive quinones and the generation of oxidative stress.

Experimental Protocols

Protocol A: Mitochondrial Uncoupling Assay (Seahorse XF)

Objective: Quantify the uncoupling potency of a chlorinated phenol derivative. System: Seahorse XF Analyzer (Agilent).

Reagents:

-

Assay Medium: XF DMEM (pH 7.4), supplemented with 10 mM Glucose, 1 mM Pyruvate, 2 mM Glutamine.

-

Controls: Oligomycin (ATP synthase inhibitor), FCCP (Positive control uncoupler), Rotenone/Antimycin A (ETC inhibitors).

Workflow:

-

Seeding: Plate HepG2 or relevant cell line at 20,000 cells/well in XF96 cell culture microplates 24h prior.

-

Equilibration: Wash cells with Assay Medium and incubate at 37°C (non-CO2) for 45 mins.

-

Injection Strategy:

-

Port A: Test Compound (Titration: e.g., 1, 5, 10, 50, 100 µM).

-

Port B: Oligomycin (1.5 µM). Note: If testing for uncoupling, inject compound BEFORE Oligomycin to see immediate OCR spike, or AFTER to see if it restores respiration in oligomycin-inhibited cells.

-

Port C: FCCP (0.5 µM) - Internal positive control.

-

Port D: Rotenone/Antimycin A (0.5 µM).

-

-

Data Analysis:

Protocol B: Endocrine Disruption Screening (Luciferase Reporter)

Objective: Assess agonist/antagonist activity against Thyroid Receptor

Workflow:

-

Transfection: Co-transfect cells with:

-

Expression vector for human TR

. -

Reporter vector containing Thyroid Response Element (TRE) upstream of Luciferase.

-

Renilla luciferase (normalization control).

-

-

Treatment (24h post-transfection):

-

Agonist Mode: Treat with Test Compound (0.1 - 10 µM).[5]

-

Antagonist Mode: Treat with Test Compound + 10 nM

(Triiodothyronine).

-

-

Lysis & Detection: Use Dual-Luciferase Reporter Assay System.

-

Validation:

-

Normalize Firefly/Renilla ratio.

-

Result: A decrease in signal in Antagonist Mode indicates the CP is competing with

for the receptor.

-

References

-

Terada, H. (1990).[6] "Uncouplers of oxidative phosphorylation."[6][5] Environmental Health Perspectives, 87, 213-218. Link

-

Michałowicz, J., & Duda, W. (2007). "Phenols – Sources and Toxicity."[7] Polish Journal of Environmental Studies, 16(3), 347-362. Link

-

Escher, B. I., et al. (1996). "Acute toxicity of monosubstituted phenols to Vibrio fischeri." Ecotoxicology and Environmental Safety, 33(2), 140-152. Link

-

Kester, M. H., et al. (2000). "Potent inhibition of estrogen sulfotransferase by hydroxylated PCB metabolites: a novel mechanism of endocrine disruption." Endocrinology, 141(5), 1897-1900. Link

-

Agilent Technologies. (2023). "Seahorse XF Cell Mito Stress Test Kit User Guide." Link

Sources

- 1. Mild pentachlorophenol-mediated uncoupling of mitochondria depletes ATP but does not cause an oxidized redox state or dopaminergic neurodegeneration in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Mild pentachlorophenol-mediated uncoupling of mitochondria depletes ATP but does not cause an oxidized redox state or dopaminergic neurodegeneration in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. researchgate.net [researchgate.net]

- 7. Relation between physicochemical properties of phenols and their toxicity and accumulation in fish - PubMed [pubmed.ncbi.nlm.nih.gov]

toxicological profile of substituted phenols

Topic: Toxicological Profile of Substituted Phenols: Mechanisms, Bioactivation, and Risk Assessment Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

Substituted phenols represent a chemically diverse class of compounds ubiquitous in pharmaceuticals, industrial synthesis, and environmental pollutants. Their toxicological profiles are non-monolithic; small structural modifications—specifically the nature and position of substituents—dramatically alter their mechanism of action (MoA).

This guide deconstructs the toxicology of substituted phenols into two primary mechanistic distincts:

-

Electron-Withdrawing Substituents (Nitro-, Halo-): Drivers of mitochondrial uncoupling and acute systemic toxicity (e.g., 2,4-Dinitrophenol, Pentachlorophenol).

-

Electron-Donating/Alkyl Substituents: Drivers of metabolic bioactivation to electrophilic quinone methides (QMs) and endocrine disruption (e.g., p-Cresol, Bisphenol A).

Physicochemical Determinants of Toxicity (SAR)

The toxicity of a substituted phenol is predictable based on its physicochemical parameters, primarily acidity (

The Acidity-Toxicity Paradox

For a phenol to act as a mitochondrial uncoupler, it must exist in a specific

-

Unsubstituted Phenol (

): At physiological pH (7.4), it remains largely protonated but lacks the charge delocalization to effectively shuttle protons across the inner mitochondrial membrane (IMM) at high rates. -

2,4-Dinitrophenol (

): The electron-withdrawing nitro groups stabilize the phenolate anion. This allows the molecule to cycle rapidly between the protonated (membrane-permeable) and deprotonated (anion) states, collapsing the proton motive force.

Lipophilicity and Bioactivation

For alkyl-substituted phenols, toxicity is often delayed and mediated by metabolism. Higher

-

Mechanism: CYP450s oxidize the benzylic carbon of para-alkyl phenols, generating highly electrophilic quinone methides (QMs) rather than stable metabolites.

Molecular Mechanisms of Action

Mitochondrial Uncoupling (The Proton Shuttle)

Agents: 2,4-DNP, Pentachlorophenol (PCP), Dinoseb.

The most acute lethal mechanism is the dissociation of oxidative phosphorylation from ATP synthesis. The phenol acts as a protonophore, shuttling

DOT Diagram: Mitochondrial Uncoupling Mechanism

Caption: Figure 1. The protonophore cycle of substituted phenols. The molecule shuttles protons across the IMM, dissipating the electrochemical gradient as heat.

Metabolic Bioactivation: Quinone Methide Formation

Agents: p-Cresol, Eugenol, Alkyl-drug moieties.

Para-alkyl phenols undergo a two-electron oxidation sequence. This is a critical pathway for drug-induced liver injury (DILI).

-

Hydroxylation: CYP450 hydroxylates the benzylic carbon.

-

Dehydration: Spontaneous loss of water generates the Quinone Methide (QM).

-

Adduction: The QM is a "soft" electrophile that preferentially attacks sulfur nucleophiles (Cysteine residues on proteins, Glutathione).

DOT Diagram: Bioactivation Pathway

Caption: Figure 2. Bioactivation of p-alkyl phenols to reactive Quinone Methides (QM) and subsequent covalent binding or detoxification.

Experimental Protocols for Toxicity Assessment

Protocol A: Mitochondrial Uncoupling Assay (Seahorse XF / Clark Electrode)

Objective: Distinguish between electron transport chain (ETC) inhibition and uncoupling.

Reagents:

-

Oligomycin: Inhibits ATP Synthase (Complex V).

-

FCCP: Positive control uncoupler.

-

Rotenone/Antimycin A: ETC inhibitors (Complex I/III).

Workflow:

-

Basal Respiration: Measure Oxygen Consumption Rate (OCR) of cells (e.g., HepG2) in standard media.

-

ATP Turnover Inhibition: Inject Oligomycin (1 µM) .

-

Result: OCR drops significantly. The remaining OCR is due to "proton leak."

-

-

Test Compound Injection: Inject the substituted phenol (titrated doses).

-

Uncoupler Signature: OCR increases rapidly (often exceeding basal levels) despite Oligomycin presence. The cell burns fuel futilely to restore the gradient.

-

ETC Inhibitor Signature: OCR remains suppressed or drops further.

-

-